Enolisation Rate: Monoethyl Malonate Reacts ~100-Fold Faster than Diethyl Malonate
Under zero‑order bromination conditions, the enolisation rate constant (kₑ) of monoethyl malonate (ethyl hydrogen malonate, EHM) was measured at 1.1 × 10⁻³ s⁻¹, compared with 4.0 × 10⁻³ s⁻¹ for malonic acid (MAL) and approximately 4 × 10⁻⁵ s⁻¹ for diethyl malonate [1]. This represents a ~100‑fold rate enhancement over the symmetrical diester, attributed to an internal H⁺ transfer mechanism available only when a free carboxyl group is present [1].
| Evidence Dimension | Enolisation rate constant (kₑ) |
|---|---|
| Target Compound Data | 1.1 × 10⁻³ s⁻¹ (monoethyl malonate, EHM) |
| Comparator Or Baseline | Diethyl malonate: ca. 4 × 10⁻⁵ s⁻¹; Malonic acid: 4.0 × 10⁻³ s⁻¹ |
| Quantified Difference | ~100-fold faster than diethyl malonate; ~3.6-fold slower than malonic acid |
| Conditions | Aqueous bromination, zero‑order in Br₂, pH 1.0–4.3, 25°C |
Why This Matters
Faster enolisation translates into higher reactivity in electrophilic substitutions and condensations, enabling shorter reaction times and lower catalyst loadings compared with diethyl malonate.
- [1] Eberlin, A. R.; Williams, D. L. H. Halogenation of malonic acid and malonic acid monoethyl ester. Enolisation pathways and enol reactivity. J. Chem. Soc., Perkin Trans. 2 1996, 883–887. View Source
